molecular formula C13H12F3N3O B10958771 N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide

N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B10958771
M. Wt: 283.25 g/mol
InChI Key: AJIBUVITHWDLKX-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound that features an imidazole ring and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the benzamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethylating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of amines from the benzamide group.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide is unique due to its combination of an imidazole ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H12F3N3O

Molecular Weight

283.25 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)10-3-1-9(2-4-10)12(20)18-6-5-11-7-17-8-19-11/h1-4,7-8H,5-6H2,(H,17,19)(H,18,20)

InChI Key

AJIBUVITHWDLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CN=CN2)C(F)(F)F

Origin of Product

United States

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